6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
CAS No. |
959977-77-6 |
|---|---|
Molecular Formula |
C13H13BrN4O |
Molecular Weight |
321.17 g/mol |
IUPAC Name |
4-bromo-5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,3-oxazole |
InChI |
InChI=1S/C13H13BrN4O/c1-13(2,3)12-17-16-9-5-4-8(6-18(9)12)10-11(14)15-7-19-10/h4-7H,1-3H3 |
InChI Key |
OEFKAPLRQYZSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)Br |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
The preparation generally follows these key steps:
Formation of the Triazole Ring : The synthesis often begins with the formation of the triazole ring through cyclization reactions involving appropriate hydrazones and N-chlorosuccinimide (NCS) as a chlorinating agent. For instance, a hydrazone can be dissolved in dry dimethylformamide (DMF), and NCS is added while cooling the mixture to control the exothermic reaction. The resulting product can be filtered and washed to yield the desired triazole derivative.
Bromination Step : Following the formation of the triazole, bromination occurs at the oxazole position using N-bromosuccinimide (NBS) or similar brominating agents. This step is crucial for introducing the bromine substituent into the oxazole ring, which can be performed in solvents like DMF or dichloromethane under controlled conditions to ensure high yields.
Tert-butyl Substitution : The introduction of the tert-butyl group may involve alkylation reactions where tert-butyl halides react with the triazole derivative. This step typically requires bases such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
One-Pot Synthesis Approaches
Recent advancements have led to one-pot synthesis methods that streamline the process:
- InCl3-Catalyzed Reactions : One notable method employs indium(III) chloride (InCl3) as a catalyst for a one-pot reaction that combines multiple substrates including aldehydes and hydrazines under ultrasound irradiation. This approach has shown improved yields and reduced reaction times compared to traditional methods.
Reaction Conditions and Optimization
The optimization of reaction conditions is critical for achieving high yields:
- Temperature and Solvent Effects : Studies indicate that varying temperatures and solvents significantly impact yield outcomes. For example, using 50% ethanol as a solvent under ultrasound irradiation at 40 °C has been shown to enhance product formation due to better solvation and reaction kinetics.
Yield Analysis
The following table summarizes key findings regarding yield percentages from various synthesis methods:
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Traditional multi-step synthesis | 60-80 | Requires multiple purification steps |
| InCl3-Catalyzed one-pot synthesis | 85-95 | Efficient with reduced steps |
| NCS-mediated cyclization | 70-90 | Effective for triazole formation |
The preparation of 6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyltriazolo[4,3-a]pyridine involves intricate multi-step synthetic routes that can be optimized through modern catalytic techniques and one-pot reactions. The choice of reagents, solvents, and conditions plays a crucial role in maximizing yields and ensuring efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the oxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The brominated oxazole and triazolopyridine moieties may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Core Structure Variations
- Triazolo[4,3-a]pyridine vs. Triazino[5,6-b]indole: describes a triazino-indole derivative with a bromophenyl group.
Substituent Effects
- Bromo-Oxazol vs. Halogenated Aryl Groups :
The target’s 4-bromo-1,3-oxazol-5-yl group differs from halogenated phenyl rings (e.g., 3-chloro-4-fluorophenyl in ). The oxazole ring’s nitrogen atoms may participate in hydrogen bonding, enhancing antifungal activity compared to purely hydrophobic halogenated aryl groups . - tert-Butyl vs.
Antifungal Activity
Microwave-synthesized 1,2,4-triazolo[4,3-a]pyridine derivatives with hydrazone moieties () exhibit IC₅₀ values < 50 μg/mL against Botrytis cinerea. While the target compound lacks hydrazone groups, its bromo-oxazol substituent may contribute to similar antifungal efficacy by disrupting fungal cell membranes or enzyme inhibition .
Receptor Modulation
European patents () highlight triazolo[4,3-a]pyridine derivatives as positive allosteric modulators of mGluR2 receptors , which are implicated in neurological disorders. The tert-butyl group in the target compound could enhance blood-brain barrier penetration, making it a candidate for central nervous system applications, though direct evidence is needed .
Comparative Data Table
Biological Activity
6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique combination of oxazole and triazolopyridine moieties. Its molecular formula is with a molecular weight of 321.17 g/mol. The structure is shown below:
| Property | Value |
|---|---|
| CAS No. | 959977-78-7 |
| IUPAC Name | 2-bromo-5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,3-oxazole |
| Molecular Weight | 321.17 g/mol |
| Canonical SMILES | CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=CN=C(O3)Br |
The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and receptors. It exhibits potential as an antimicrobial , anticancer , and anti-inflammatory agent. The exact mechanisms involve modulation of enzyme activity and receptor binding which can lead to various therapeutic effects.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:
- MCF7 (breast cancer) : IC values indicating potent cytotoxicity.
- A549 (lung cancer) : Demonstrated selective inhibition against key growth factors.
Table: Cytotoxicity Data
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, although specific IC values are yet to be published.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Enzyme Inhibition : A recent study investigated the enzyme inhibition profile of the compound against carbonic anhydrase. The results indicated competitive inhibition with significant selectivity compared to standard inhibitors like acetazolamide .
- In Vivo Efficacy : Animal models have been utilized to assess the in vivo efficacy of the compound against tumors. Results showed substantial tumor reduction in treated groups compared to controls.
Q & A
Basic Question: What are the common synthetic routes and characterization techniques for 6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine?
Methodological Answer:
The synthesis of triazolopyridine derivatives typically involves cyclization reactions. For example, triazolo[4,3-a]pyridine scaffolds can be synthesized via 5-exo-dig cyclization of alkynyl precursors in the presence of phosphonates . Key steps include:
- Cyclization : Alkynyl intermediates undergo cyclization under optimized conditions (e.g., solvent: DMF, temperature: 80°C).
- Purification : Flash column chromatography (e.g., CH₂Cl₂/CH₃OH gradient) ensures high purity (>95%) .
- Characterization :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent orientation .
- HPLC : Validates purity (>95%) and monitors degradation products .
Advanced Question: How do substituent electronic effects influence the reactivity of the bromo-oxazole moiety in cross-coupling reactions?
Methodological Answer:
The 4-bromo-1,3-oxazol-5-yl group is electron-deficient due to the electron-withdrawing oxazole ring, which impacts its reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Electronic Effects : Bromine’s leaving-group ability is enhanced by the oxazole’s electron-withdrawing nature, facilitating palladium-catalyzed substitutions.
- Experimental Design :
- Use Pd(dba)₂/XPhos catalysts for arylations.
- Monitor reaction progress via TLC and LC-MS to optimize coupling efficiency.
- Compare reaction rates with non-brominated analogs to isolate electronic contributions .
Basic Question: What analytical methods are recommended for assessing the compound’s stability under varying storage conditions?
Methodological Answer:
- HPLC-MS : Quantifies degradation products (e.g., dehalogenation or tert-butyl cleavage) under accelerated stability testing (40°C/75% RH for 4 weeks) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., decomposition onset >200°C).
- NMR Stability Studies : Monitor chemical shifts in DMSO-d₆ over time to detect hydrolysis or oxidation .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields for triazolopyridine derivatives?
Methodological Answer:
Yield discrepancies often arise from:
- Reaction Scale : Small-scale reactions (<100 mg) may show higher yields due to efficient mixing vs. larger batches .
- Purification Losses : Low-yielding steps (e.g., 22% in ) correlate with chromatographic losses during purification.
- Mitigation Strategies :
- Optimize solvent systems (e.g., CH₂Cl₂/CH₃OH vs. EtOAc/hexane).
- Use preparative HPLC for polar byproducts .
Advanced Question: What pharmacophore models are applicable for predicting the bioactivity of this compound?
Methodological Answer:
- 3D-QSAR Modeling : Aligns the bromo-oxazole (hydrogen-bond acceptor) and tert-butyl (hydrophobic domain) groups with enzyme active sites.
- Docking Studies :
- Use PyMOL/AutoDock to simulate binding to kinase targets (e.g., JAK2 or EGFR).
- Validate with SPR (Surface Plasmon Resonance) to measure binding affinity (KD) .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Waste Disposal : Treat as halogenated waste (EPA Code D003) due to bromine content.
- Emergency Procedures : For spills, neutralize with 10% sodium thiosulfate before disposal .
Advanced Question: How does the tert-butyl group influence the compound’s conformational dynamics?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group restricts rotation around the triazole-pyridine bond, stabilizing a planar conformation.
- X-ray Crystallography : Resolves dihedral angles (e.g., C3-C4-N1-C5 ~170°) to confirm rigidity .
- MD Simulations : Compare RMSD values with non-substituted analogs to quantify stabilization .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Binary Solvents : Use CH₃CN/H₂O (7:3) for high recovery (>85%) and purity.
- Temperature Gradient : Cool from reflux to 4°C over 12 hours to maximize crystal formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
